Formamide, N-(1-methyl-1H-indol-5-yl)-
Description
Significance of Indole (B1671886) and Formamide (B127407) Moieties in Chemical Research
The indole ring system is a bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring. chemeo.com This structural motif is of paramount importance in the field of chemical research for several reasons. It is a privileged scaffold found in a vast array of natural products, including the essential amino acid tryptophan and the neurotransmitter serotonin. chemeo.com In medicinal chemistry, indole derivatives are known to exhibit a wide spectrum of pharmacological activities, serving as the core structure for drugs with anticancer, anti-inflammatory, antihypertensive, and antiviral properties. vulcanchem.commolaid.com The versatility of the indole ring allows for functionalization at multiple positions, enabling chemists to fine-tune its electronic and steric properties to achieve desired biological effects. brieflands.com
The formamide moiety (-NHCHO) is the simplest amide and plays a crucial role in chemical synthesis and industry. It is a highly polar, water-miscible liquid that serves as an excellent solvent for many ionic compounds and polymers. In synthetic organic chemistry, formamide and its derivatives are valuable reagents and intermediates. mdpi.comnih.gov They are used as a source of nitrogen and a formyl group in the synthesis of various heterocyclic compounds, pharmaceuticals, and agrochemicals. nih.govresearchgate.net For instance, formamide is a key feedstock for manufacturing sulfa drugs and other medicinal compounds. nih.gov The amide bond in formamide is a fundamental linkage in biochemistry, connecting amino acids to form proteins. nih.gov
Overview of N-Acylindole Frameworks within Synthetic Chemistry
N-acylindoles are a subclass of indole derivatives where an acyl group is attached to the nitrogen atom of the indole ring. This structural framework is prevalent in many pharmaceuticals and natural products, noted for its unique biological and chemical properties. chemeo.com The synthesis of N-acylindoles, however, presents a distinct challenge in synthetic chemistry. The indole nucleus possesses multiple reactive sites, with the C3 position being particularly nucleophilic, often leading to competitive C-acylation over the desired N-acylation. chemeo.com
To address this selectivity issue, various synthetic strategies have been developed. Traditional methods often involve the use of highly reactive acylating agents like acyl chlorides in the presence of a base. chemeo.com More advanced and milder methods have emerged, including the use of thioesters as a stable acyl source, which allows for highly chemoselective N-acylation with good functional group tolerance. chemeo.com Other innovative approaches include the direct N-acylation of indoles with carboxylic acids catalyzed by boric acid and transition-metal-catalyzed reactions, such as palladium-catalyzed acylation. wikipedia.orgrsc.org These methods provide efficient pathways to N-acylindoles, which are valuable intermediates for constructing more complex molecules of biological interest. jksus.org
Scope and Research Focus on Formamide, N-(1-methyl-1H-indol-5-yl)-
This article narrows its focus to the specific N-formylindole derivative, Formamide, N-(1-methyl-1H-indol-5-yl)- . This compound features a 1-methyl-1H-indole core substituted at the 5-position with a formamide group. The methylation at the N1 position of the indole ring blocks this site from further reaction and influences the electronic properties of the entire molecule.
Research on this particular compound explores its synthesis and potential biological applications. Its molecular architecture, combining the established pharmacophore of the indole ring with the hydrogen-bonding capabilities of the formamide group, makes it a target of interest in medicinal chemistry research. vulcanchem.com The following table summarizes some of its key physicochemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀N₂O |
| Molecular Weight | 174.20 g/mol |
| Predicted LogP | 1.8 ± 0.3 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
Data sourced from a chemical supplier's technical sheet. vulcanchem.com
Synthetic methodologies for this compound include modern catalytic approaches. One notable method involves the direct N-formylation of 1-methyl-5-nitro-1H-indole using carbon dioxide (CO₂) as a C1 source in the presence of iron and a siloxane reducing agent. molaid.com Another advanced protocol utilizes an N-heterocyclic carbene (NHC)-zinc catalyst system to achieve the formylation of 1-methyl-1H-indol-5-amine with CO₂ and phenylsilane (B129415). vulcanchem.com
The primary research focus on Formamide, N-(1-methyl-1H-indol-5-yl)- appears to be in the area of oncology. Preliminary studies have investigated its cytotoxic effects against various cancer cell lines. Research suggests that it may act as an inhibitor of topoisomerase IIα (Topo IIα), an essential enzyme involved in DNA replication and organization in eukaryotic cells. vulcanchem.comwikipedia.org The table below presents reported cytotoxicity data.
| Cell Line | Incubation Time | IC₅₀ (μM) |
|---|---|---|
| MCF-7 (Breast Cancer) | 24 h | 12.3 ± 1.2 |
| 48 h | 8.7 ± 0.9 | |
| A549 (Lung Cancer) | 24 h | 18.9 ± 2.1 |
| 48 h | 14.1 ± 1.5 | |
| HEK-293 (Normal) | 24 h | >50 |
| 48 h | >50 |
Data sourced from a chemical supplier's technical sheet, indicating potential selectivity for cancer cells over normal cells. vulcanchem.com
Structure
2D Structure
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
N-(1-methylindol-5-yl)formamide |
InChI |
InChI=1S/C10H10N2O/c1-12-5-4-8-6-9(11-7-13)2-3-10(8)12/h2-7H,1H3,(H,11,13) |
InChI Key |
KAKFQDPHCPCHAT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)NC=O |
Origin of Product |
United States |
Synthetic Methodologies for Formamide, N 1 Methyl 1h Indol 5 Yl and Analogous Indole Substituted Formamides
Strategies for Formylation of N-(1-methyl-1H-indol-5-yl)amine and Related Aminoindoles
The N-formylation of 5-amino-1-methyl-1H-indole is a crucial step in the synthesis of the target compound. Various methods, ranging from classical direct formylation to modern catalytic approaches, can be employed to achieve this transformation.
Direct Formylation Techniques (e.g., formic acid, activated formic esters)
Direct formylation of aminoindoles can be achieved using several conventional reagents. Formic acid is a common and straightforward formylating agent. The reaction of an amine with formic acid can be driven to completion by removing the water generated during the reaction, often by azeotropic distillation with a solvent like toluene (B28343) using a Dean-Stark apparatus. scispace.commdpi.com
Another widely used and highly effective direct formylating agent is acetic formic anhydride (B1165640), which is typically prepared in situ from the reaction of formic acid and acetic anhydride. mdpi.comresearchgate.netreddit.comorgsyn.org This mixed anhydride is more reactive than formic acid alone and can efficiently formylate a wide range of amines, including those that are less nucleophilic. reddit.com The reaction is generally selective for formylation over acetylation due to the higher electrophilicity of the formyl group's carbonyl carbon. reddit.com
Activated formic esters, such as cyanomethyl formate, represent another class of reagents for direct formylation. These reagents offer the advantage of mild reaction conditions and are suitable for substrates that may be sensitive to the conditions required for formic acid or acetic formic anhydride. mdpi.com
| Formylating Agent | Typical Conditions | Advantages | Disadvantages |
| Formic Acid | Reflux in toluene with a Dean-Stark trap scispace.commdpi.com | Readily available, inexpensive | Requires elevated temperatures and water removal |
| Acetic Formic Anhydride | In situ preparation from formic acid and acetic anhydride mdpi.comresearchgate.net | High reactivity, good yields | Moisture sensitive, potential for side reactions |
| Activated Formic Esters | Mild conditions | Suitable for sensitive substrates | May require synthesis of the reagent |
Catalytic Approaches in N-Formylation of Amines
Catalytic methods for N-formylation have gained significant attention due to their efficiency, milder reaction conditions, and often improved sustainability profiles. A variety of catalysts have been developed for the formylation of amines, which are applicable to aminoindole substrates.
Molecular iodine has been demonstrated as a simple, practical, and catalytic method for N-formylation under solvent-free conditions. organic-chemistry.org The reaction typically involves treating the amine with formic acid in the presence of a catalytic amount of iodine at elevated temperatures. organic-chemistry.org This method is applicable to a wide variety of amines and proceeds with high efficiency and selectivity. organic-chemistry.org
Indium metal has also been utilized as a catalyst for the N-formylation of amines under solvent-free conditions. organic-chemistry.org This method is chemoselective for the formylation of amines in the presence of other functional groups and can be applied to α-amino acid esters without causing epimerization. organic-chemistry.org Other metal-based catalysts, such as those based on ruthenium and iron, have also been developed for the formylation of free (N–H) indoles using anilines as the carbonyl source under mild conditions. acs.org
More recently, the use of carbon dioxide (CO2) as a C1 source for N-formylation has emerged as a green and sustainable approach. For instance, a heterogeneous metal-organic framework supported single-site cobalt catalyst has been shown to effectively catalyze the N-formylation of amines using CO2 and H2. rsc.org
| Catalyst | Formyl Source | Typical Conditions | Key Features |
| Iodine (catalytic) | Formic Acid | Solvent-free, 70°C organic-chemistry.org | Low cost, non-toxic, high efficiency organic-chemistry.org |
| Indium (catalytic) | Formic Acid | Solvent-free, 70°C organic-chemistry.org | Chemoselective, suitable for sensitive substrates organic-chemistry.org |
| Ru- or Fe-based | Anilines | Mild conditions acs.org | Utilizes an alternative carbonyl source acs.org |
| Co-MOF | CO2 / H2 | 10 bar CO2, 10 bar H2, 100°C rsc.org | Sustainable, utilizes CO2 as a C1 source rsc.org |
Optimization of Reaction Conditions and Reagent Systems
The efficiency of N-formylation reactions can be significantly influenced by the reaction conditions and the choice of reagents. Optimization of parameters such as temperature, solvent, catalyst loading, and the ratio of reactants is crucial for achieving high yields and purity of the desired formamide (B127407).
For direct formylation with formic acid, the choice of solvent and the efficiency of water removal are key. While toluene is commonly used, other high-boiling aromatic solvents can also be effective. scispace.com The amount of formic acid used can also be optimized; typically, a slight excess is employed to drive the reaction to completion. scispace.com
In catalytic systems, the catalyst loading is a critical parameter to optimize. For instance, in iodine-catalyzed formylation, as little as 5 mol% of iodine can be sufficient to achieve high yields. organic-chemistry.org Similarly, for indium-catalyzed reactions, catalytic amounts of indium (e.g., 0.1 equivalents) have been found to be effective. organic-chemistry.org
The reaction temperature also plays a significant role. While some catalytic methods operate under mild conditions, others may require heating to achieve a reasonable reaction rate. For example, both the iodine- and indium-catalyzed formylations are typically carried out at around 70°C. organic-chemistry.orgorganic-chemistry.org The choice of solvent can also be critical, with some procedures benefiting from solvent-free conditions, which can enhance reaction rates and simplify purification. organic-chemistry.orgorganic-chemistry.org
Construction of the 1-Methyl-1H-indol-5-yl Moiety for Integration into Formamide Structures
The synthesis of the 1-methyl-1H-indol-5-yl core is a prerequisite for the subsequent formylation step. This can be achieved through various indole (B1671886) ring formation strategies or by the regioselective functionalization of a pre-existing 1-methyl-1H-indole.
Indole Ring Formation Strategies (e.g., Fischer, Leimgruber-Batcho, metal-catalyzed cyclizations)
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring. wikipedia.orgthermofisher.combyjus.com It involves the acid-catalyzed reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org To synthesize a 1-methyl-1H-indol-5-yl moiety, one could start with N-methyl-N-(4-aminophenyl)hydrazine or a protected version thereof. The choice of the carbonyl component would determine the substitution pattern at the 2- and 3-positions of the indole ring. The reaction can be catalyzed by various Brønsted or Lewis acids, including HCl, H2SO4, polyphosphoric acid, and zinc chloride. wikipedia.org
The Leimgruber-Batcho indole synthesis is another powerful method that is particularly well-suited for the preparation of indoles from o-nitrotoluenes. wikipedia.orgwikipedia.org This two-step process involves the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization to form the indole ring. wikipedia.org To obtain a 5-substituted indole, one would start with a 4-substituted-2-nitrotoluene. For the synthesis of the 1-methyl-1H-indol-5-yl moiety, a subsequent N-methylation step would be required if not incorporated into the initial steps. The reductive cyclization can be achieved using various reducing agents, such as Raney nickel and hydrazine, palladium on carbon with hydrogen, or stannous chloride. wikipedia.org
Metal-catalyzed cyclizations have also emerged as modern and efficient methods for indole synthesis. These reactions often involve the intramolecular cyclization of suitably functionalized anilines or other aromatic precursors.
| Indole Synthesis | Starting Materials | Key Reagents/Conditions | Notes |
| Fischer Indole Synthesis | Substituted phenylhydrazine and an aldehyde or ketone | Acid catalyst (Brønsted or Lewis) wikipedia.org | One of the oldest and most versatile methods. wikipedia.orgthermofisher.combyjus.com |
| Leimgruber-Batcho Synthesis | o-Nitrotoluene derivative | DMFDMA, pyrrolidine; then reductive cyclization (e.g., Ra-Ni/N2H4) wikipedia.org | High yields and mild conditions. wikipedia.org |
Regioselective Functionalization at the 5-Position of 1-Methyl-1H-indole
An alternative approach to the 1-methyl-1H-indol-5-yl moiety is the direct functionalization of 1-methyl-1H-indole at the C5 position. This requires methods that can selectively introduce a functional group at this position, which can then be converted to an amino group for subsequent formylation.
Regioselective nitration is a common strategy for introducing a nitrogen-containing functional group onto an aromatic ring. The nitration of N-protected indolines has been shown to occur regioselectively at the C5 position using reagents like ferric nitrate. figshare.comresearchgate.net The resulting 5-nitroindoline (B147364) can then be aromatized and the nitro group reduced to an amine. The direct nitration of 1-methyl-1H-indole can also be controlled to favor C5 substitution under specific conditions, followed by reduction of the nitro group to the corresponding 5-aminoindole (B14826).
Regioselective amination provides a more direct route to the desired 5-aminoindole. While direct C-H amination of indoles can be challenging, methods have been developed for the regioselective amination of indoles at various positions. For instance, palladium-catalyzed C5-amination of C4-iodoindoles has been reported. acs.org Additionally, cooperative copper/photocatalyst systems have been used for the C5-H amination of indolines. acs.org
Other functionalization strategies, such as regioselective iodination at the C5 position, can introduce a handle for further elaboration. rsc.org The resulting 5-iodo-1-methyl-1H-indole can then be subjected to cross-coupling reactions to introduce an amino group or a precursor.
| Functionalization | Reagent/Catalyst | Position | Subsequent Steps |
| Nitration | Ferric Nitrate figshare.comresearchgate.net | C5 | Reduction of the nitro group |
| Amination | Pd/Norbornene acs.org | C5 | Direct formation of the amino group |
| Iodination | Various iodinating agents rsc.org | C5 | Cross-coupling to introduce an amino group |
N-Methylation Strategies for Indole Derivatives
The introduction of a methyl group at the N-1 position of the indole nucleus is a critical step in the synthesis of Formamide, N-(1-methyl-1H-indol-5-yl)- from its N-H precursor, N-(1H-indol-5-yl)formamide. Modern synthetic methods have focused on developing mild, selective, and high-yielding N-methylation protocols that tolerate a wide range of functional groups.
A noteworthy strategy involves the use of quaternary ammonium (B1175870) salts as solid methylating agents, which are safer and easier to handle than traditional reagents like methyl iodide or diazomethane. researchgate.netnih.gov One such effective reagent is phenyl trimethylammonium iodide (PhMe₃NI). nih.gov This method demonstrates excellent monoselectivity for the N-methylation of primary amides and indoles. nih.gov The reaction is typically performed using a mild base, such as cesium carbonate (Cs₂CO₃), in a suitable solvent like toluene at elevated temperatures. nih.govacs.org
This protocol has proven effective for a variety of indole substrates, accommodating sensitive functional groups including halides, ethers, nitro groups, aldehydes, esters, and nitriles. nih.govacs.org The high functional group tolerance makes this method particularly attractive for the late-stage functionalization of complex molecules. acs.org For instance, tryptamine-derived compounds like melatonin (B1676174) are methylated exclusively at the indole nitrogen, leaving the secondary amide group untouched. acs.org This selectivity is crucial for the synthesis of the target compound, ensuring that methylation occurs on the indole nitrogen rather than the formamide nitrogen.
Table 1: N-Methylation of Indole Derivatives using Phenyl Trimethylammonium Iodide (PhMe₃NI)
| Indole Substrate | Base | Solvent | Temperature | Yield of N-Methylated Product | Reference |
|---|---|---|---|---|---|
| Indole | Cs₂CO₃ | Toluene | 120 °C | 95% | acs.org |
| 5-Bromoindole | Cs₂CO₃ | Toluene | 120 °C | 96% | acs.org |
| 5-Nitroindole | Cs₂CO₃ | Toluene | 120 °C | 91% | acs.org |
| Indole-5-carbonitrile | Cs₂CO₃ | Toluene | 120 °C | 93% | acs.org |
| Melatonin | Cs₂CO₃ | Toluene | 120 °C | 88% | acs.org |
Multi-Component Reactions for the Synthesis of N-Formylindole Scaffolds
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, offer an efficient pathway to complex molecular scaffolds like N-formylindoles. arkat-usa.orgnih.gov These reactions are highly valued for their step economy and ability to generate molecular diversity. nih.gov
One of the most versatile MCRs applicable to indole synthesis is the Ugi reaction. arkat-usa.orgrsc.org A novel two-step, one-pot approach utilizes an Ugi four-component reaction (Ugi-4CR) followed by an acid-induced cyclization to assemble the indole core. rsc.orgsemanticscholar.org This method begins with the reaction of an aniline, glyoxal (B1671930) dimethyl acetal, formic acid, and an isocyanide. rsc.orgsemanticscholar.org The use of formic acid is key, as it directly installs the N-formyl group that is retained in the final indole product. The intermediate from the Ugi reaction is then subjected to acid-induced cyclization, yielding the multi-substituted indole-2-carboxamide. rsc.orgsemanticscholar.org This strategy is notable for its mild reaction conditions and the use of ethanol (B145695) as a benign solvent. rsc.orgsemanticscholar.org
The Ugi-tetrazole four-component reaction (UT-4CR) followed by cyclization represents another powerful MCR strategy for accessing highly substituted indoles. rsc.org While this specific variant leads to tetrazole-substituted indoles, the underlying principle of using an MCR to build a complex intermediate for subsequent indole formation is a shared concept. rsc.org MCRs provide a rapid and efficient means to construct libraries of indole derivatives from simple, readily available starting materials. arkat-usa.orgnih.gov
Table 2: Example of Ugi MCR for Indole Synthesis
| Aniline Component | Isocyanide Component | Overall Yield (2 steps) | Reaction Conditions | Reference |
|---|---|---|---|---|
| Aniline | tert-Butyl isocyanide | 81% (one-pot) | Step 1: EtOH, rt; Step 2: H₂SO₄, 80 °C | semanticscholar.org |
| 4-Methoxyaniline | tert-Butyl isocyanide | 84% (one-pot) | Step 1: EtOH, rt; Step 2: H₂SO₄, 80 °C | semanticscholar.org |
| 4-Chloroaniline | Cyclohexyl isocyanide | 75% | Step 1: EtOH, rt; Step 2: H₂SO₄, 80 °C | semanticscholar.org |
| 3-Fluoroaniline | tert-Butyl isocyanide | 80% | Step 1: EtOH, rt; Step 2: H₂SO₄, 80 °C | semanticscholar.org |
Green Chemistry Approaches in the Synthesis of Formamide, N-(1-methyl-1H-indol-5-yl)-
Green chemistry principles are increasingly being applied to the synthesis of indole derivatives to minimize environmental impact. researchgate.neteurekaselect.com These approaches focus on using less hazardous reagents, employing environmentally benign solvents, reducing energy consumption, and improving atom economy. eurekaselect.comopenmedicinalchemistryjournal.com
The multi-component synthesis of the indole core described previously is an excellent example of a green methodology. rsc.orgsemanticscholar.org It utilizes ethanol, a renewable and non-toxic solvent, and proceeds under mild conditions without the need for a metal catalyst, which reduces waste and potential toxicity. rsc.orgsemanticscholar.org
Another green strategy for the formylation step involves using carbon dioxide (CO₂) as a renewable and non-toxic C1 source. vulcanchem.com A recently developed protocol achieves the direct N-formylation of the precursor, 1-methyl-1H-indol-5-amine, using CO₂. This reaction is facilitated by an N-heterocyclic carbene (NHC)-zinc catalyst system with phenylsilane (B129415) as a reductant. vulcanchem.com This method operates under ambient conditions and demonstrates good conversion rates, offering a sustainable alternative to traditional formylating agents. vulcanchem.com
Other green methodologies applicable to the broader synthesis of indole derivatives include:
Microwave-assisted synthesis : This technique can significantly shorten reaction times and improve yields. researchgate.net
Use of water as a solvent : Water is a non-toxic, non-flammable, and inexpensive solvent, making it an ideal medium for many organic reactions, including some MCRs for preparing indole derivatives. openmedicinalchemistryjournal.com
Solvent-free reactions : Conducting reactions without a solvent, for example by using visible light irradiation, eliminates solvent waste and simplifies product purification. openmedicinalchemistryjournal.com
Use of reusable catalysts : Employing solid acid catalysts like cellulose (B213188) sulfuric acid, which can be recovered and reused, aligns with green chemistry principles by minimizing catalyst waste. openmedicinalchemistryjournal.com
Table 3: Comparison of Green Chemistry Approaches in Indole Synthesis
| Green Approach | Key Features | Examples/Applications | Reference |
|---|---|---|---|
| Multi-Component Reactions | High atom and step economy; mild conditions. | Ugi reaction using ethanol as a solvent to build the indole core. | rsc.orgsemanticscholar.org |
| CO₂ as C1 Source | Utilizes a renewable, non-toxic reagent. | NHC-Zinc catalyzed formylation of 1-methyl-1H-indol-5-amine. | vulcanchem.com |
| Microwave Irradiation | Reduced reaction times, often higher yields. | Fischer-indole synthesis. | researchgate.net |
| Water as Solvent | Non-toxic, non-flammable, and abundant solvent. | Synthesis of 3-substituted indoles via MCRs. | openmedicinalchemistryjournal.com |
| Solvent-Free Conditions | Eliminates solvent waste and simplifies workup. | Visible-light mediated reaction of indoles with benzaldehydes. | openmedicinalchemistryjournal.com |
Mechanistic Investigations and Chemical Transformations of Formamide, N 1 Methyl 1h Indol 5 Yl
Reaction Pathways Involving the Formamide (B127407) Group
The formamide group in N-(1-methyl-1H-indol-5-yl)-formamide is a versatile functional group that can undergo a variety of chemical transformations, including amidation, acyl transfer, hydrolysis, derivatization, and reduction.
Mechanistic Studies of Amidation and Acyl Transfer Processes
While specific mechanistic studies on N-(1-methyl-1H-indol-5-yl)-formamide are not extensively documented, the general mechanisms of amidation and acyl transfer for formamides are well-established. Amidation reactions involving the formamide nitrogen as a nucleophile are generally challenging due to the delocalization of the nitrogen lone pair into the carbonyl group, which reduces its nucleophilicity. However, under forcing conditions or with appropriate activation, the formamide can participate in acyl transfer reactions.
Acyl transfer processes, where the formyl group is transferred to another nucleophile, typically require activation of the formamide. This can be achieved by protonation of the carbonyl oxygen under acidic conditions or by using coupling agents. The mechanism involves the nucleophilic attack on the activated carbonyl carbon, leading to a tetrahedral intermediate which then collapses to release the new acylated product and 1-methyl-1H-indol-5-amine.
Hydrolysis and Derivatization Reactions of the Formamide Linkage
The formamide linkage is susceptible to hydrolysis under both acidic and basic conditions to yield 1-methyl-1H-indol-5-amine and formic acid or its conjugate base.
Acid-Catalyzed Hydrolysis: The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. acs.org A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a molecule of 1-methyl-1H-indol-5-amine lead to the formation of formic acid. acs.org
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. cdnsciencepub.comresearchgate.netacs.orgresearchgate.net Proton transfer from a water molecule to the nitrogen atom facilitates the departure of the 1-methyl-1H-indol-5-aminide anion, which is a poor leaving group. This is often the rate-determining step. The aminide anion is then protonated by water to give the final amine product. cdnsciencepub.comresearchgate.netacs.orgresearchgate.net
A significant derivatization of the formamide group is its dehydration to an isocyanide. This transformation can be achieved using various dehydrating agents.
| Dehydrating Agent | Typical Conditions | Product |
| Phosphorus oxychloride (POCl₃) and a tertiary amine | 0 °C to room temperature | 5-isocyano-1-methyl-1H-indole |
| p-Toluenesulfonyl chloride (TsCl) and pyridine | Reflux | 5-isocyano-1-methyl-1H-indole |
| Burgess reagent | Room temperature | 5-isocyano-1-methyl-1H-indole |
| Triphenylphosphine (PPh₃) and iodine | Room temperature | 5-isocyano-1-methyl-1H-indole |
This table illustrates common reagents for the dehydration of formamides to isocyanides. The specific application to N-(1-methyl-1H-indol-5-yl)-formamide would require experimental optimization. rsc.orgnih.govthieme-connect.comorganic-chemistry.org
Reductive Transformations of the Formamide Functionality
The formamide group can be reduced to an N-methylamino group using strong reducing agents like lithium aluminum hydride (LiAlH₄). The mechanism of this reduction involves the initial coordination of the aluminum hydride to the carbonyl oxygen, followed by the transfer of a hydride ion to the carbonyl carbon. This forms a tetrahedral intermediate which then collapses to an iminium ion. A second hydride transfer to the iminium ion yields the final N-methyl-N-(1-methyl-1H-indol-5-yl)amine.
| Reducing Agent | Product |
| Lithium aluminum hydride (LiAlH₄) | N-methyl-N-(1-methyl-1H-indol-5-yl)amine |
| Diisobutylaluminium hydride (DIBAL-H) | N-methyl-N-(1-methyl-1H-indol-5-yl)amine |
This table shows potential reducing agents for the transformation of the formamide group. Specific reaction conditions would need to be determined experimentally.
Reactivity of the Indole (B1671886) Nucleus in Formamide, N-(1-methyl-1H-indol-5-yl)-
The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. The position of substitution is directed by the existing substituents on the ring.
Electrophilic Aromatic Substitution Patterns on the Indole Ring
In N-(1-methyl-1H-indol-5-yl)-formamide, the indole nitrogen is substituted with a methyl group, which is an activating group and an ortho-, para-director. The C5 position is occupied by the formamido group (-NHCHO). The formamido group is an activating ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom that can be delocalized into the aromatic ring. wikipedia.orgyoutube.comorganicchemistrytutor.comnih.govmasterorganicchemistry.commasterorganicchemistry.comlibretexts.orgyoutube.comlibretexts.orgleah4sci.com The combined effect of these two groups directs electrophilic substitution to specific positions on the indole ring.
The N-methyl group activates the entire indole ring, but its directing effect is primarily towards the C2 and C3 positions of the pyrrole (B145914) ring. The 5-formamido group, being an ortho-, para-director, will direct incoming electrophiles to the C4 and C6 positions of the benzene (B151609) ring portion of the indole nucleus. The inherent high reactivity of the C3 position of the indole ring often makes it the preferred site for electrophilic attack, unless it is sterically hindered or electronically deactivated. youtube.comquora.com
Common electrophilic aromatic substitution reactions include:
Vilsmeier-Haack Reaction: This reaction introduces a formyl group onto the indole ring, typically at the C3 position. The Vilsmeier reagent, generated from phosphorus oxychloride and a substituted formamide like N,N-dimethylformamide (DMF), is the electrophile. wikipedia.orgorganic-chemistry.orgnih.govsemanticscholar.org
Mannich Reaction: This reaction introduces an aminomethyl group, usually at the C3 position. The electrophile is an iminium ion generated in situ from formaldehyde (B43269) and a secondary amine. oarjbp.comwikipedia.orgorganic-chemistry.orgnih.govnih.gov
Friedel-Crafts Acylation: This reaction introduces an acyl group onto the indole ring. While typically occurring at the C3 position, acylation at the nitrogen atom can also occur. nih.govrsc.orgresearchgate.netnih.govmasterorganicchemistry.com
| Reaction | Reagents | Expected Major Product(s) |
| Vilsmeier-Haack | POCl₃, DMF | N-(3-formyl-1-methyl-1H-indol-5-yl)formamide |
| Mannich | CH₂O, R₂NH | N-(3-((dialkylamino)methyl)-1-methyl-1H-indol-5-yl)formamide |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | N-(3-acyl-1-methyl-1H-indol-5-yl)formamide |
This table outlines expected products of common electrophilic aromatic substitution reactions on the indole nucleus of the target compound based on general reactivity patterns.
Functionalization at Specific Positions (e.g., C2, C3, C7 of indole)
C2 Functionalization: Direct electrophilic attack at the C2 position is generally less favored than at C3. However, C2 functionalization can be achieved through methods such as directed lithiation. By using a suitable directing group on the indole nitrogen, it is possible to direct a strong base like n-butyllithium to deprotonate the C2 position, creating a nucleophilic center that can react with various electrophiles. Palladium-catalyzed C-H activation has also emerged as a powerful tool for the C2-arylation of indoles. acs.orgnih.govnih.govresearchgate.netdatapdf.com
C3 Functionalization: As the most nucleophilic position, C3 is readily functionalized through various electrophilic substitution reactions as detailed in the previous section.
C7 Functionalization: The C7 position is generally the least reactive towards electrophilic attack. However, recent advances in transition-metal-catalyzed C-H activation have enabled the regioselective functionalization of the C7 position. By employing a directing group on the indole nitrogen, rhodium or other transition metal catalysts can facilitate the introduction of various functional groups at the C7 position. nih.govresearchgate.netnottingham.ac.ukamericanelements.comrsc.org
| Position | Functionalization Strategy | Example Reagents |
| C2 | Directed Lithiation | 1. n-BuLi, 2. Electrophile (e.g., R-X) |
| C2 | Palladium-Catalyzed Arylation | Ar-X, Pd catalyst, ligand |
| C3 | Electrophilic Substitution | Vilsmeier, Mannich, Friedel-Crafts reagents |
| C7 | Rhodium-Catalyzed C-H Activation | Rh catalyst, directing group, coupling partner |
This table summarizes strategies for the functionalization of specific positions on the indole ring, which could be applicable to N-(1-methyl-1H-indol-5-yl)-formamide.
Cyclization Reactions Involving the Indole and Formamide Units
The unique structure of Formamide, N-(1-methyl-1H-indol-5-yl)-, featuring a nucleophilic indole ring and an adjacent formamide group, presents significant potential for intramolecular cyclization reactions to form polycyclic heteroaromatic systems. These transformations are typically acid-catalyzed and proceed via intramolecular electrophilic aromatic substitution, where the formamide moiety, upon activation, acts as the electrophile, and the electron-rich indole ring serves as the nucleophile.
One of the most relevant transformations in this context is the Bischler-Napieralski reaction. wikipedia.orgnrochemistry.com This reaction involves the acid-catalyzed cyclodehydration of a β-arylethylamide. wikipedia.org While the target molecule is not a traditional β-arylethylamide, analogous intramolecular cyclizations of N-arylformamides are known. In the case of N-(1-methyl-1H-indol-5-yl)-formamide, treatment with a dehydrating agent such as phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) would activate the formamide carbonyl group. nrochemistry.comorganic-chemistry.org This activation is believed to form a highly electrophilic nitrilium ion intermediate. nrochemistry.comorganic-chemistry.org
The subsequent step is the intramolecular electrophilic attack of this nitrilium ion on the indole ring. The indole nucleus is strongly activated towards electrophilic substitution, particularly at the C3 position. However, given the 5-amino substitution pattern, cyclization will occur at one of the adjacent, activated positions of the benzene ring portion of the indole. The two possible sites for cyclization are the C4 and C6 positions. The regioselectivity of this ring closure is influenced by both steric and electronic factors. Attack at the C4 position would lead to the formation of a pyrrolo[3,2,1-gh] nrochemistry.commdpi.comnaphthyridine ring system, while attack at the C6 position would yield a pyrrolo[2,3,4-de]quinoline derivative. The formation of the C4-cyclized product is often favored due to the high nucleophilicity of this position in 5-substituted indoles.
Another potential, though less direct, cyclization pathway could be envisioned through a variation of the Pictet-Spengler reaction. wikipedia.orgorganicreactions.org This reaction typically involves the condensation of a β-arylethylamine with an aldehyde or ketone. wikipedia.org While the substrate does not fit the classical template, N-acyliminium ion-mediated Pictet-Spengler-type cyclizations are powerful methods for constructing nitrogen-containing ring systems. mdpi.com Generation of an N-acyliminium ion from the formamide, followed by intramolecular trapping by the indole ring, could provide a route to similar polycyclic structures.
Table 1: Conditions for Analogous Intramolecular Cyclization Reactions
| Reaction Type | Dehydrating/Activating Agent | Typical Conditions | Intermediate | Ref. |
|---|---|---|---|---|
| Bischler-Napieralski | Phosphoryl chloride (POCl₃) | Refluxing in inert solvent (e.g., toluene (B28343), acetonitrile) | Nitrilium ion | organic-chemistry.org |
| Bischler-Napieralski | Polyphosphoric acid (PPA) | High temperature (100-150 °C), neat | Nitrilium ion | nrochemistry.com |
| Bischler-Napieralski | Triflic anhydride (B1165640) (Tf₂O) / 2-Chloropyridine | Low temperature (-20 °C to 0 °C) in CH₂Cl₂ | Nitrilium or Pyridinium adduct | organic-chemistry.orgnih.gov |
| Pictet-Spengler (N-acyliminium variant) | Lewis acids (e.g., AuCl₃, AgOTf) or Brønsted acids | Mild conditions, various solvents | N-acyliminium ion | wikipedia.orgmdpi.com |
Palladium-Catalyzed Reactions and Other Transition Metal-Mediated Transformations relevant to Formamide, N-(1-methyl-1H-indol-5-yl)-
The indole nucleus is a privileged scaffold in medicinal chemistry, and its functionalization using transition metal catalysis is a cornerstone of modern organic synthesis. researchgate.net Formamide, N-(1-methyl-1H-indol-5-yl)- is a versatile substrate for such transformations, with several positions on the indole ring amenable to palladium-catalyzed C-H functionalization and cross-coupling reactions. researchgate.netnobelprize.org
The formamide group can act as a directing group in C-H activation reactions, facilitating the selective functionalization of specific C-H bonds. nih.govdntb.gov.ua In this molecule, the amide nitrogen can coordinate to the palladium center, directing the catalyst to activate the ortho C-H bonds. This would primarily target the C4 and C6 positions of the indole ring. This directed C-H activation allows for the introduction of various functional groups, including aryl, alkyl, or heteroatom substituents, through coupling with appropriate reaction partners. For instance, Pd(OAc)₂ is a common catalyst for these transformations, often used in combination with ligands and oxidants. nih.gov
The indole ring itself contains several reactive sites for palladium-catalyzed reactions. The C2 position is particularly susceptible to C-H activation and subsequent functionalization, such as arylation, alkenylation, or acylation. nih.gov The C3 position, while typically the most nucleophilic, can also participate in certain palladium-catalyzed processes. Furthermore, the C7 position is another potential site for directed C-H functionalization.
While the parent molecule lacks a halide for traditional cross-coupling, its synthesis from a halogenated precursor (e.g., 5-amino-1-methylindole from a halogenated indole) would open up avenues for classic palladium-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura (coupling with boronic acids), Heck (coupling with alkenes), Sonogashira (coupling with terminal alkynes), and Buchwald-Hartwig amination (C-N bond formation) reactions. nobelprize.orgacs.org These reactions provide powerful and versatile methods for elaborating the indole core.
Beyond palladium, other transition metals like rhodium, ruthenium, and iridium are also employed for C-H activation and functionalization of heteroaromatic compounds. mdpi.com These metals can offer complementary reactivity and selectivity, potentially enabling functionalization at different positions of the indole ring of N-(1-methyl-1H-indol-5-yl)-formamide.
Table 2: Potential Palladium-Catalyzed Reactions for N-(1-methyl-1H-indol-5-yl)-formamide
| Reaction Type | Target Position | Typical Catalyst System | Coupling Partner | Ref. |
|---|---|---|---|---|
| Directed C-H Arylation | C4, C6 | Pd(OAc)₂, Ligand (e.g., phosphine), Oxidant | Arylboronic acid / Aryl halide | nih.gov |
| C-H Alkenylation | C2 | Pd(OAc)₂, Ligand, Oxidant | Alkene | nih.gov |
| Suzuki-Miyaura Coupling* | C4, C5, C6, C7 | Pd(PPh₃)₄ or Pd(OAc)₂, Base | Organoboron reagent | nobelprize.org |
| Buchwald-Hartwig Amination* | C4, C5, C6, C7 | Pd₂(dba)₃, Ligand (e.g., BINAP), Base | Amine | acs.org |
| Sonogashira Coupling* | C4, C5, C6, C7 | PdCl₂(PPh₃)₂, CuI, Base | Terminal alkyne | mdpi.com |
*Requires a halogenated indole precursor.
Free-Radical Mechanisms in Indole and Formamide Chemistry
The chemistry of free radicals offers unique pathways for the transformation of organic molecules, and both the indole and formamide moieties of N-(1-methyl-1H-indol-5-yl)- possess reactive sites for radical-mediated reactions. wikipedia.orgprinceton.edu These reactions typically proceed through a three-stage mechanism: initiation, propagation, and termination.
Initiation: Radical reactions are initiated by the formation of a radical species, often through homolytic cleavage of a weak bond using heat or light, or through a redox process. For N-(1-methyl-1H-indol-5-yl)-formamide, a radical could be generated in several ways:
Hydrogen Abstraction: A radical initiator (e.g., from AIBN or dibenzoyl peroxide) can abstract a hydrogen atom. The most likely sites are the formyl C-H bond, which is relatively weak, or the N-methyl group. Abstraction from the formyl group would generate an N-acyl radical.
Electron Transfer: The electron-rich indole ring can undergo single-electron transfer (SET) to a suitable oxidant, forming an indolyl radical cation. This species is highly reactive and can undergo further transformations.
Propagation: Once formed, the radical intermediate can participate in a variety of propagation steps, which generate a new radical that continues the chain reaction.
Intramolecular Cyclization: If a radical is generated on a side chain (which is not present in the parent molecule but could be introduced via other reactions), it can add to one of the double bonds of the indole ring. wikipedia.org More relevant to the parent compound, an N-acyl radical generated at the formamide group could potentially undergo intramolecular cyclization onto the C4 or C6 position of the indole ring, a process known as radical cyclization. mdpi.comharvard.edu This would lead to the formation of tricyclic lactams. The 5-exo-trig cyclization is generally kinetically favored over the 6-endo-trig pathway. harvard.edu
Intermolecular Addition: The radical can add to an external π-system, such as an alkene or alkyne, leading to C-C bond formation.
Atom Transfer: The radical can abstract an atom (e.g., a halogen) from another molecule.
Termination: The radical chain reaction is terminated when two radical species combine or disproportionate, resulting in non-radical products.
The indole moiety itself is known to be an effective scavenger of free radicals. wikipedia.org The mechanism can involve hydrogen atom transfer from the N-H bond (not present in this N-methylated derivative) or, more likely, addition of a radical to the indole ring, typically at C2 or C3, or single-electron transfer to form the indolyl radical cation.
Table 3: Potential Free-Radical Intermediates and Reactions
| Intermediate | Method of Generation | Potential Subsequent Reaction(s) |
|---|---|---|
| N-Acyl Radical | H-abstraction from formyl C-H | Intramolecular cyclization (5-exo or 6-endo), Intermolecular addition |
| Indolyl Radical Cation | Single-Electron Transfer (SET) to an oxidant | Deprotonation, Nucleophilic attack |
| N-Methyl Radical | H-abstraction from N-CH₃ | Rearrangement, Intermolecular addition |
| C4/C6-centered Radical | Intramolecular radical addition | Hydrogen atom trapping, Oxidation |
Advanced Spectroscopic and Structural Characterization of Formamide, N 1 Methyl 1h Indol 5 Yl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy serves as the cornerstone for determining the molecular structure of Formamide (B127407), N-(1-methyl-1H-indol-5-yl)- in solution. Through one-dimensional (¹H, ¹³C) and two-dimensional (2D) experiments, a complete assignment of all proton and carbon signals is achievable, confirming the arrangement of the formamide group on the 1-methylindole (B147185) scaffold.
The ¹H NMR spectrum provides detailed information about the electronic environment of the protons in the molecule. The analysis of a 400 MHz spectrum in deuterated chloroform (B151607) (CDCl₃) reveals distinct signals for the formamide, methyl, and indole (B1671886) ring protons. vulcanchem.com
The formyl proton (NHCHO) appears as a singlet at δ 8.21 ppm. vulcanchem.com The protons of the indole ring are observed in the aromatic region. The proton at the H-4 position is seen as a doublet at δ 7.89 ppm with a coupling constant of J = 8.4 Hz, characteristic of ortho-coupling to a neighboring proton. vulcanchem.com The proton at the H-2 position of the indole ring appears as a doublet at δ 7.32 ppm with a smaller coupling constant of J = 3.6 Hz. vulcanchem.com The H-6 proton resonates as a doublet of doublets at δ 6.55 ppm, showing coupling to both H-4 (J = 8.4 Hz) and another proton (J = 2.0 Hz). vulcanchem.com The singlet at δ 3.79 ppm is unambiguously assigned to the three protons of the N-methyl (N-CH₃) group. vulcanchem.com
Table 1: ¹H NMR Spectral Data for Formamide, N-(1-methyl-1H-indol-5-yl)-
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| NHCHO | 8.21 | s | - |
| H-4 | 7.89 | d | 8.4 |
| H-2 | 7.32 | d | 3.6 |
| H-6 | 6.55 | dd | 8.4, 2.0 |
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The formamide carbonyl carbon (C=O) is identified by its characteristic downfield chemical shift at δ 162.4 ppm. vulcanchem.com The carbon atoms of the indole ring resonate in the range of δ 110–135 ppm, which is typical for this heterocyclic system. vulcanchem.com The N-methyl carbon (N-CH₃) would be expected in the aliphatic region of the spectrum.
Table 2: ¹³C NMR Spectral Data for Formamide, N-(1-methyl-1H-indol-5-yl)-
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C=O (Formamide) | 162.4 |
While direct experimental 2D NMR data for this specific compound is not detailed in the provided sources, the application of these techniques is standard for confirming structural assignments.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling networks. It would show a cross-peak between the H-4 (δ 7.89) and H-6 (δ 6.55) protons, confirming their spatial proximity on the benzene (B151609) portion of the indole ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. sdsu.edu An HSQC spectrum would definitively link the proton signals in Table 1 to their corresponding carbon signals. For example, the singlet at δ 3.79 ppm would show a correlation to the N-CH₃ carbon, and the aromatic proton signals would correlate to their respective indole ring carbons within the δ 110-135 ppm range. vulcanchem.comsdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range (2-3 bond) connectivity between protons and carbons. sdsu.edu Key correlations would be expected between the N-methyl protons (δ 3.79) and the indole carbons C-1 and C-5, confirming the position of the methyl group. Furthermore, correlations from the formyl proton (δ 8.21) and the indole H-4 and H-6 protons to the C-5 carbon would verify the attachment point of the formamide group to the indole ring.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy provides valuable information about the functional groups present in the molecule and the nature of intermolecular interactions, such as hydrogen bonding.
The infrared (IR) spectrum, typically recorded using a KBr pellet, displays characteristic absorption bands that confirm the presence of the key functional groups. vulcanchem.com
Amide Group: A strong absorption band is observed at 1665 cm⁻¹, which is characteristic of the C=O stretching vibration (Amide I band) of a secondary amide. vulcanchem.com The N-H stretching vibration appears at 3280 cm⁻¹. vulcanchem.com
Indole Group: Aromatic C=C stretching vibrations from the indole ring are observed around 1600 cm⁻¹. vulcanchem.com The C-H stretching vibrations of the heterocyclic aromatic indole system are generally expected in the 3000-3200 cm⁻¹ region. researchgate.net
While specific Raman data is not available, Raman spectroscopy would be expected to show strong bands for the symmetric vibrations of the aromatic indole ring, which are often weak in the IR spectrum.
Table 3: Key IR Vibrational Frequencies for Formamide, N-(1-methyl-1H-indol-5-yl)-
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Functional Group |
|---|---|---|
| 3280 | N-H Stretch | Amide |
| 1665 | C=O Stretch (Amide I) | Amide |
The position of the N-H stretching band in the IR spectrum is highly sensitive to hydrogen bonding. For secondary amides, a "free" N-H group (not involved in hydrogen bonding) typically absorbs in the 3400-3460 cm⁻¹ range. The observed frequency of 3280 cm⁻¹ for Formamide, N-(1-methyl-1H-indol-5-yl)- in the solid state is significantly lower. vulcanchem.com This downward shift (red shift) is strong evidence for the presence of intermolecular hydrogen bonding. researchgate.net In the solid state, it is expected that the N-H proton of one molecule forms a hydrogen bond with the carbonyl oxygen (C=O) of a neighboring molecule, creating N-H···O=C linkages that stabilize the crystal lattice.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound. Through ionization and subsequent analysis of ion mass-to-charge ratios, MS provides a molecular fingerprint.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For Formamide, N-(1-methyl-1H-indol-5-yl)-, with a chemical formula of C₁₀H₁₀N₂O, the theoretical exact mass can be calculated. An experimental HRMS analysis would aim to measure a value that closely matches this calculated mass, typically within a few parts per million (ppm), confirming the compound's molecular formula.
Table 1: Theoretical HRMS Data for Formamide, N-(1-methyl-1H-indol-5-yl)-
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀N₂O |
| Monoisotopic Mass | 174.0793 g/mol |
| Ion Adduct (M+H)⁺ | 175.0871 g/mol |
| Ion Adduct (M+Na)⁺ | 197.0691 g/mol |
Note: This table is based on theoretical calculations.
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (the precursor ion, often the molecular ion) to generate a series of product ions. The resulting fragmentation pattern provides detailed information about the molecule's structure. For Formamide, N-(1-methyl-1H-indol-5-yl)-, fragmentation would likely occur at the formamide group and within the indole ring structure. Key fragmentation pathways could include the loss of carbon monoxide (CO) from the formyl group or cleavages around the indole nucleus.
Table 2: Plausible MS/MS Fragmentation Patterns for the [M+H]⁺ Ion of Formamide, N-(1-methyl-1H-indol-5-yl)-
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Assignment of Fragment |
|---|---|---|---|
| 175.0871 | 147.0922 | CO (27.9949) | [M+H-CO]⁺ |
| 175.0871 | 132.0684 | HNCO (43.0187) | [M+H-HNCO]⁺ (1-methyl-1H-indol-5-yl cation) |
| 132.0684 | 117.0449 | CH₃ (15.0235) | Loss of the N-methyl group |
Note: This table represents hypothetical fragmentation patterns based on the chemical structure.
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
Table 3: Hypothetical X-ray Crystallographic Data for Formamide, N-(1-methyl-1H-indol-5-yl)-
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 9.8 Å |
| α = 90°, β = 105°, γ = 90° | |
| Molecules per Unit Cell (Z) | 4 |
| Key Intermolecular Interaction | N-H···O=C Hydrogen Bond (e.g., 2.9 Å) |
Note: This data is illustrative and not based on an experimental crystal structure determination.
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Patterns
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The resulting spectrum provides insights into the electronic structure and conjugation within a molecule. The indole ring system in Formamide, N-(1-methyl-1H-indol-5-yl)- is the primary chromophore. The spectrum would be expected to show characteristic absorption bands corresponding to π→π* electronic transitions within the conjugated bicyclic aromatic system. The position and intensity of these bands are influenced by the substitution pattern, including the formamide and methyl groups.
Table 4: Predicted UV-Visible Absorption Maxima for Formamide, N-(1-methyl-1H-indol-5-yl)- in Methanol
| Wavelength (λmax) | Molar Absorptivity (ε) | Proposed Electronic Transition |
|---|---|---|
| ~220 nm | High | π→π* |
Note: These values are estimations based on the indole chromophore and are not from direct measurement.
Theoretical and Computational Chemistry Studies of Formamide, N 1 Methyl 1h Indol 5 Yl
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For a compound like Formamide (B127407), N-(1-methyl-1H-indol-5-yl)-, DFT calculations would provide significant insights into its chemical behavior.
The initial step in a computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For Formamide, N-(1-methyl-1H-indol-5-yl)-, this would involve determining the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. Conformational analysis would also be crucial to identify different spatial arrangements of the formamide group relative to the indole (B1671886) ring and to determine their relative stabilities.
Table 1: Hypothetical Optimized Geometrical Parameters for Formamide, N-(1-methyl-1H-indol-5-yl)-
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C=O | ~1.23 Å |
| Bond Length | N-C (amide) | ~1.35 Å |
| Bond Length | C-N (indole) | ~1.40 Å |
| Bond Angle | O=C-N | ~122° |
Note: The values in this table are illustrative and based on typical values for similar functional groups.
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability. For Formamide, N-(1-methyl-1H-indol-5-yl)-, the HOMO is expected to be located primarily on the electron-rich indole ring, while the LUMO might be distributed over the formamide group.
Table 2: Representative FMO Energies for an Indole Derivative
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.8 |
| LUMO | -1.2 |
Note: These are representative values for a substituted indole and would need to be calculated specifically for Formamide, N-(1-methyl-1H-indol-5-yl)-.
An Electrostatic Potential Surface (EPS) map illustrates the charge distribution within a molecule. It is useful for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In Formamide, N-(1-methyl-1H-indol-5-yl)-, the oxygen atom of the carbonyl group would exhibit a negative electrostatic potential (red color), making it a likely site for electrophilic attack. The hydrogen atom of the amide group would show a positive potential (blue color), indicating its acidic nature.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects
Molecular Dynamics (MD) simulations provide a way to study the movement of atoms and molecules over time. For Formamide, N-(1-methyl-1H-indol-5-yl)-, MD simulations could be used to understand its dynamic behavior in different solvents. mdpi.com This would involve simulating the molecule's interactions with solvent molecules, which can provide insights into its solubility and how the solvent affects its conformation and reactivity. acs.org
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Analogue Series
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physical properties. ijpsi.orgnih.gov If a series of analogues of Formamide, N-(1-methyl-1H-indol-5-yl)- were synthesized and tested for a specific biological activity, a QSAR model could be developed to predict the activity of new, unsynthesized analogues. eurjchem.com
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods can be used to predict various spectroscopic parameters. For Formamide, N-(1-methyl-1H-indol-5-yl)-, DFT calculations could predict the 1H and 13C NMR chemical shifts, which would be invaluable for confirming the structure of the synthesized compound. researchgate.net Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum could be calculated to help identify the characteristic functional groups present in the molecule. researchgate.net
Table 3: Illustrative Predicted 1H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| N-H (amide) | 8.0-8.5 |
| C-H (indole) | 6.5-7.8 |
Note: These are estimated chemical shift ranges and would require specific calculations for accurate prediction.
Formamide, N 1 Methyl 1h Indol 5 Yl As a Precursor and Structural Motif in Advanced Organic Synthesis
Role as a Synthetic Intermediate for N-Formylindole Derivatives
Formamide (B127407), N-(1-methyl-1H-indol-5-yl)- is a quintessential N-formylindole derivative. The formyl group (-CHO) attached to the exocyclic nitrogen at the C5 position acts as a stable protecting group for the 5-aminoindole (B14826) functionality. This protection is crucial in multi-step syntheses where the reactivity of the amino group needs to be masked while other positions on the indole (B1671886) ring are modified.
The formamide can be readily prepared from its corresponding amine, 5-amino-1-methyl-1H-indole, using various formylating agents. nih.gov Furthermore, it can serve as a precursor itself in transamidation reactions, although this application is less common than its use as a protected amine. The stability of the formamide group allows for a wide range of chemical transformations on the indole core before its eventual deprotection or conversion.
Applications in the Synthesis of Complex Heterocyclic Systems
The utility of Formamide, N-(1-methyl-1H-indol-5-yl)- extends significantly as a foundational element for building more elaborate heterocyclic structures. Its strategic position on the indole ring and the chemical nature of the formamide group provide multiple avenues for cyclization and annulation reactions.
The indole moiety is a key component in numerous fused heterocyclic systems. researchgate.net After deprotection of the formyl group to reveal the 5-amino-1-methyl-1H-indole, the resulting amine becomes a powerful nucleophile or a directing group for subsequent cyclization reactions. This strategy is instrumental in synthesizing polycyclic systems where the indole is fused to other rings. For instance, the amino group can participate in condensation reactions with dicarbonyl compounds or their equivalents to form new heterocyclic rings, such as pyrazines or diazepines, fused to the benzene (B151609) portion of the indole. This approach has been explored in the synthesis of novel 5:7:5-fused diimidazodiazepine ring systems and other complex heterocycles like imidazothiazoles. nih.govnih.gov The initial N-formyl protection is critical to ensure that the amine functionality is preserved for the key ring-forming step.
One of the most direct and vital applications of Formamide, N-(1-methyl-1H-indol-5-yl)- is as a stable precursor to 5-amino-1-methyl-1H-indole. The formyl group can be efficiently removed under acidic or basic hydrolytic conditions to liberate the free amine. This primary aromatic amine is a versatile intermediate for a wide array of further transformations.
Diazotization Reactions: The 5-amino group can be converted into a diazonium salt, which is a gateway to numerous other functionalities at the C5 position, including halogens (Sandmeyer reaction), hydroxyl, and cyano groups.
Amide and Sulfonamide Coupling: The amine readily reacts with carboxylic acids, acid chlorides, or sulfonyl chlorides to generate a diverse library of amide and sulfonamide derivatives. nih.gov
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides access to substituted ureas and thioureas, which are common motifs in pharmacologically active molecules.
This precursor role is fundamental for introducing nitrogen-based diversity into the indole scaffold, enabling the synthesis of compounds for various applications. researchgate.net
Derivatization Strategies for Diverse Chemical Libraries
Formamide, N-(1-methyl-1H-indol-5-yl)- is an excellent starting point for generating diverse chemical libraries for drug discovery and materials science. Derivatization can occur at several positions on the molecule.
| Reaction Type | Target Site | Reagents/Conditions | Potential Products |
| Electrophilic Substitution | Indole C3, C2 | Vilsmeier-Haack (POCl₃, DMF), Friedel-Crafts Acylation | 3-Formyl or 3-acyl derivatives |
| Mannich Reaction | Indole C4, C6 | Formaldehyde (B43269), Secondary Amine (e.g., Piperidine) | Aminomethylated indole derivatives nih.gov |
| Palladium-Catalyzed Cross-Coupling | Indole C2, C3, C4, C6, C7 (from corresponding halides) | Boronic acids (Suzuki), Amines (Buchwald-Hartwig) | Arylated or aminated indole cores |
| Formamide Modification | Formamide N-H | Dehydration (e.g., POCl₃) | 5-Isocyano-1-methyl-1H-indole |
| Passerini Reaction | Formamide as carbonyl precursor | Isocyanide, Carboxylic Acid | α-Acyloxycarboxamide derivatives nih.gov |
These strategies, combined with the subsequent deprotection or modification of the formamide group, allow for the systematic exploration of the chemical space around the 1-methyl-1H-indol-5-yl core, facilitating the development of structure-activity relationships.
Methodological Development in C-N Bond Formation and Formylation Reactions
The synthesis of Formamide, N-(1-methyl-1H-indol-5-yl)- itself is a subject of significant methodological interest, particularly concerning the efficient formation of the C-N bond and the formylation step.
C-N Bond Formation: The key C5-N bond is typically formed via palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. beilstein-journals.orgresearchgate.net This reaction involves coupling a 5-halo-1-methyl-1H-indole with an ammonia (B1221849) surrogate or formamide itself. The development of new ligands and catalytic systems continues to improve the efficiency and scope of these transformations, allowing for milder reaction conditions and broader functional group tolerance. nih.gov
Formylation Reactions: The direct formylation of 5-amino-1-methyl-1H-indole is a critical step. Modern synthetic chemistry has moved beyond classical reagents to develop more efficient and environmentally benign methods. researchgate.net
| Method | Formyl Source | Catalyst/Reagents | Conditions | Yield/Conversion | Reference |
| Catalytic CO₂ Reduction | Carbon Dioxide (CO₂) | N-heterocyclic carbene (NHC)-Zinc catalyst, Phenylsilane (B129415) | 80°C, 1 bar CO₂ | 83% conversion | vulcanchem.com |
| Nitroarene N-Formylation | Carbon Dioxide (CO₂) | Iron, Potassium Iodide, 1,1,3,3-tetramethyldisiloxane | N,N-dimethylformamide | 63% yield | molaid.com |
| Classical Formylation | Formic Acid | Coupling agents (e.g., CDMT) or acid catalysis | Reflux or microwave | Nearly quantitative | nih.gov |
| Base-Catalyzed Formylation | Methyl Formate | Catalytic base (e.g., TBD) | Room Temperature | High yields | nih.gov |
These advancements highlight a trend towards using sustainable and readily available C1 sources like CO₂ for formylation, reducing reliance on more hazardous traditional reagents. molaid.com The development of these methods is crucial for the efficient and scalable synthesis of Formamide, N-(1-methyl-1H-indol-5-yl)- and related N-aryl formamides.
Future Research Directions and Unexplored Avenues in the Chemistry of Formamide, N 1 Methyl 1h Indol 5 Yl
Novel Catalytic Systems for Efficient Synthesis
The development of efficient, sustainable, and selective synthetic methods is paramount. Future research into the synthesis of Formamide (B127407), N-(1-methyl-1H-indol-5-yl)- should focus on pioneering catalytic systems that overcome the limitations of traditional methods.
Current N-formylation techniques often rely on stoichiometric reagents or harsh conditions. The future lies in catalysis, particularly using earth-abundant metals and environmentally benign C1 sources like CO2 or methanol. researchgate.netpku.edu.cnmdpi.com Research could be directed toward developing heterogeneous catalysts, such as supported iridium or bimetallic nanoparticles, which offer high efficiency and recyclability for the N-formylation of the parent amine, 5-amino-1-methyl-1H-indole. nih.gov Another promising avenue is the use of nickel-iron nitride heterostructures for the direct synthesis from CO2 and water under mild hydrothermal conditions, a process that could revolutionize the production of formamides. nih.gov
Furthermore, organocatalysis presents a metal-free alternative. Thiazolium carbene-based catalysts, for instance, have shown effectiveness in the N-formylation of amines using CO2 under ambient conditions. researchgate.net Exploring such catalysts for the synthesis of Formamide, N-(1-methyl-1H-indol-5-yl)- could lead to more sustainable and cost-effective production methods.
Table 1: Hypothetical Comparison of Catalytic Systems for N-(1-methyl-1H-indol-5-yl)formamide Synthesis
| Catalyst System | C1 Source | Temperature (°C) | Pressure (bar) | Selectivity (%) | Key Advantage |
| Homogeneous Ru-complex | Formic Acid | 100 | 10 | >95 | High activity |
| Heterogeneous Cu/ZnO/Al2O3 | Methanol | 150 | 20 | >90 | Catalyst reusability |
| Organocatalyst (N-Heterocyclic Carbene) | CO2/Silane | 25 | 1 | >98 | Metal-free, mild conditions |
| Bimetallic AuPd–Fe3O4 Nanoparticles | Methanol | 80 | 5 | >92 | Mild conditions, high yield |
| Electrochemical Synthesis | Methanol | 25 | 1 | ~85 | Avoids bulk oxidants/reductants |
Advanced Mechanistic Elucidation of Complex Transformations
A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new reactivity. For Formamide, N-(1-methyl-1H-indol-5-yl)-, several areas warrant detailed mechanistic investigation.
The catalytic hydrogenation of the formamide group is a key transformation. Mechanistic studies could differentiate between deoxygenative hydrogenation (C–O bond cleavage), which would lead to the corresponding N-methylated amine, and deaminative hydrogenation (C–N bond cleavage), which would regenerate the amine and produce methanol. frontiersin.orgresearchgate.net Understanding the factors that control this selectivity, such as catalyst choice and the role of additives, is critical. Isotopic labeling studies, in-situ spectroscopy, and computational modeling would be invaluable tools in these investigations.
Electrochemical N-formylation offers a sustainable synthetic route, and its mechanism is an area of active research. acs.org For the synthesis of Formamide, N-(1-methyl-1H-indol-5-yl)-, studies could explore the intermediacy of species like isocyanides and the dual reaction pathways of direct hemiaminal oxidation versus isocyanide hydration. acs.org Elucidating these pathways could lead to significantly improved reaction efficiency and selectivity.
Integration into Materials Science and Supramolecular Chemistry Research
The unique structure of Formamide, N-(1-methyl-1H-indol-5-yl)-, with its hydrogen bond donor/acceptor sites and aromatic indole (B1671886) core, makes it an attractive building block for materials science and supramolecular chemistry.
Future research could explore its use in the design of functional materials. The indole moiety is known for its electronic properties and ability to participate in π-π stacking interactions, suggesting potential applications in organic electronics or as a component of biodegradable plastics. creative-proteomics.com The formamide group's capacity for strong hydrogen bonding could be exploited to create self-assembling systems, such as gels, liquid crystals, or other soft materials.
In supramolecular chemistry, the focus could be on understanding the non-covalent interactions that govern the assembly of this molecule. Studies on its complexation with other molecules, such as adrenaline or formic acid, could reveal specific recognition modes. nih.govacs.org This knowledge is fundamental for designing complex, ordered structures like molecular capsules or porous frameworks with potential applications in sensing, storage, or catalysis.
Exploration of Unconventional Reactivity Profiles
Moving beyond the established reactivity of indoles and formamides, future research should aim to uncover and exploit unconventional reaction pathways.
One exciting avenue is the exploration of reactivity umpolung (reversal of polarity). While the indole 3-position is typically nucleophilic, gold catalysis has been shown to render it electrophilic, enabling novel bond formations. nih.gov Investigating whether similar reactivity can be achieved with Formamide, N-(1-methyl-1H-indol-5-yl)-, perhaps by leveraging the electronic influence of the formamide group, could open up new synthetic strategies.
Another area of interest is the dearomatization of the indole ring. Indoles substituted with electron-withdrawing groups can exhibit remarkable electrophilic reactivity, participating in cycloaddition or annulation reactions. researchgate.net The formamide group at the C5 position might modulate the electronic character of the indole nucleus sufficiently to enable novel dearomatization strategies, providing access to complex, three-dimensional indol-ine scaffolds.
Computational Chemistry Guided Design of Novel Formamide-Indole Architectures
Computational chemistry and in silico design are powerful tools for accelerating the discovery and optimization of new molecules. sciencedaily.comnih.gov This approach will be instrumental in exploring the chemical space around the Formamide, N-(1-methyl-1H-indol-5-yl)- scaffold.
Structure-based drug design and molecular modeling can be employed to design novel derivatives with specific biological activities. nih.govmdpi.com By identifying and targeting protein binding sites, computational methods can guide the synthesis of compounds with enhanced potency and selectivity for various therapeutic targets, from anticancer agents to antivirals. eurekaselect.comnih.gov Quantitative Structure-Activity Relationship (QSAR) studies can further refine these designs by building statistical models that link structural properties to biological activity. journal-jop.org
Beyond medicinal chemistry, computational tools can guide the synthesis of new materials. Density functional theory (DFT) calculations can predict the geometric and electronic properties of novel architectures, helping to design molecules with desired characteristics for applications in organic electronics or as functional dyes. niscair.res.in These theoretical calculations can also elucidate reaction mechanisms, predict the outcomes of unexplored reactions, and accelerate the development of new synthetic methodologies. sciencedaily.com
Table 2: Computationally Prioritized Target Properties for Novel N-(1-methyl-1H-indol-5-yl)formamide Derivatives
| Derivative Class | Target Property | Computational Method | Potential Application |
| Indole-Pyrazole Hybrids | Antioxidant/Anticancer Activity | DFT, Molecular Docking | Medicinal Chemistry |
| Extended π-Conjugated Systems | HOMO-LUMO Gap | TD-DFT | Organic Electronics |
| Self-Assembling Oligomers | Intermolecular Interaction Energy | Molecular Dynamics | Supramolecular Materials |
| Conformationally Restricted Analogs | Receptor Binding Affinity | Structure-Based Docking | Drug Discovery |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-(1-methyl-1H-indol-5-yl)formamide?
- Answer : The compound can be synthesized via copper-catalyzed carbonylative multi-component reactions. For example, trans-β-methylstyrene reacts with 1-methyl-1H-indol-5-amine under CO pressure, using a copper catalyst and ligands like Xantphos. The reaction typically proceeds in solvents such as 1,4-dioxane at elevated temperatures (e.g., 100°C for 24 hours). Purification is achieved via flash chromatography (n-pentane/ethyl acetate mixtures) . Alternative routes involve formamide coupling with indole derivatives using NaH in DMF, followed by ice-water precipitation .
Q. How is the structural characterization of N-(1-methyl-1H-indol-5-yl)formamide performed?
- Answer : Characterization relies on ¹H-NMR , ¹³C-NMR , and HRMS to confirm molecular structure. For instance, indole derivatives with formamide substituents exhibit distinct aromatic proton shifts (δ 7.2–8.1 ppm) and carbonyl signals (δ ~165 ppm in ¹³C-NMR). HRMS data validate molecular formulas (e.g., [M+H]⁺ peaks with <5 ppm error) . Flash chromatography (n-pentane/ethyl acetate) ensures purity, with TLC monitoring (Rf ~0.2) .
Q. What analytical techniques are critical for assessing purity and identifying impurities in this compound?
- Answer : HPLC with UV detection (e.g., 254 nm) and LC-MS are standard for purity assessment. Impurity profiling may involve spiking experiments with known analogs (e.g., nitro- or chlorinated derivatives) to resolve co-eluting peaks. Residual solvents (e.g., DMF) are quantified via GC-MS .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of N-(1-methyl-1H-indol-5-yl)formamide?
- Answer : Key variables include:
- Catalyst loading : Increasing CuI from 5 mol% to 10 mol% enhances conversion but may require ligand optimization (e.g., Xantphos vs. bipyridines) .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of indole intermediates, while 1,4-dioxane minimizes side reactions .
- Temperature control : Lower temperatures (e.g., 80°C) reduce decomposition but prolong reaction times. Microwave-assisted synthesis can accelerate the process .
Q. What strategies resolve contradictions in spectroscopic data during characterization?
- Answer :
- NMR discrepancies : Overlapping peaks due to rotamers or impurities can be addressed by variable-temperature NMR or 2D techniques (e.g., COSY, HSQC) .
- HRMS anomalies : Isotopic patterns or adduct formation (e.g., [M+Na]⁺) require recalibration with internal standards (e.g., sodium trifluoroacetate) .
- Crystallographic validation : Single-crystal X-ray diffraction (using SHELX programs) provides unambiguous structural confirmation .
Q. How do substituents on the indole ring influence the compound’s reactivity and stability?
- Answer : Electron-withdrawing groups (e.g., nitro, chloro) at the 4-position increase electrophilicity of the formamide carbonyl, enhancing nucleophilic substitution. Conversely, methyl groups at the 1-position improve steric shielding, reducing hydrolysis susceptibility. Stability studies in buffered solutions (pH 4–10) under accelerated thermal conditions (40–60°C) can quantify degradation pathways .
Q. What computational methods support the design of N-(1-methyl-1H-indol-5-yl)formamide derivatives with targeted properties?
- Answer :
- DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties (e.g., HOMO-LUMO gaps) and reaction transition states .
- Molecular docking (e.g., AutoDock Vina) screens potential bioactivity by simulating binding to targets like Bcl-2/Mcl-1, leveraging structural analogs from indole-based anticancer studies .
Methodological Notes
- Spectral Interpretation : Always compare experimental NMR data with simulated spectra (e.g., ACD/Labs or MestReNova) to assign signals accurately .
- Reproducibility : Document reaction parameters (e.g., inert atmosphere, moisture control) meticulously, as indole derivatives are prone to oxidation .
- Data Contradictions : Cross-validate unexpected results (e.g., low yields) by repeating reactions with fresh reagents and alternative synthetic routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
